molecular formula C22H21N5O3S B2790254 methyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 852144-03-7

methyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2790254
CAS No.: 852144-03-7
M. Wt: 435.5
InChI Key: YAJOLTZCEKBGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a synthetic triazole derivative characterized by a methyl benzoate ester core linked via an acetamido group to a 4H-1,2,4-triazole ring substituted with ethyl and 1H-indol-3-yl groups.

Properties

IUPAC Name

methyl 4-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-3-27-20(17-12-23-18-7-5-4-6-16(17)18)25-26-22(27)31-13-19(28)24-15-10-8-14(9-11-15)21(29)30-2/h4-12,23H,3,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJOLTZCEKBGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising an indole ring , a triazole ring , and a thioether linkage . The molecular formula is C18H22N4OSC_{18}H_{22}N_{4}OS with a molecular weight of 358.46 g/mol. Its structural complexity allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL . The presence of the indole moiety may enhance these effects through specific interactions with bacterial enzymes.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that related triazole derivatives can inhibit cancer cell proliferation significantly. For example, compounds similar to this one showed IC50 values as low as 4.363 µM against HCT116 colon cancer cells . The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cancer cell signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring is known to interact with enzymes by forming hydrogen bonds and hydrophobic interactions. This can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interactions : The indole structure may facilitate binding to various receptors involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells or disruption of bacterial function.
  • Antioxidant Activity : Some derivatives have exhibited antioxidant properties with IC50 values comparable to established antioxidants like gallic acid . This suggests potential protective effects against oxidative stress-related diseases.

Study on Antimicrobial Activity

A study conducted by Barbuceanu et al. evaluated the antibacterial properties of mercapto-substituted triazoles against multiple strains of bacteria. One compound demonstrated an MIC of 8 µg/mL against Bacillus cereus, highlighting the efficacy of triazole derivatives in combating resistant bacterial strains .

Anticancer Research

In another study focused on anticancer activity, several triazole derivatives were synthesized and tested against human colon cancer cell lines. One derivative showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin . This positions this compound as a candidate for further development in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related triazole derivatives are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents (Triazole Positions 4 & 5) Ester Group Bioactivity/Properties Reference
Target Compound 4-ethyl, 5-(1H-indol-3-yl) Methyl Unknown; inferred potential as Orco modulator or anticancer agent -
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(3-pyridinyl) None Orco agonist (activates insect olfactory receptors)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(2-pyridinyl) None Orco antagonist (inhibits insect olfactory receptors)
Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate 4-amino, 5-phenyl Methyl No bioactivity reported; structural analog with increased solubility due to -NH2 group
Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate 4-ethyl, 5-(1H-indol-3-yl) Ethyl Similar to target compound; ester group may alter pharmacokinetics (e.g., slower hydrolysis)
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 4-phenyl, 5-(3-fluorobenzyl) None High melting point (146–148°C); fluorinated substituent enhances lipophilicity
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 4-phenyl, 5-(2-(phenylamino)ethyl) None Cytotoxic against melanoma (IGR39) and breast cancer (MDA-MB-231) cells

Key Observations :

Substituent Effects on Bioactivity: The indole group in the target compound distinguishes it from pyridinyl (VUAA1, OLC15) or phenyl (5q) analogs. Indole’s hydrogen-bonding capability may enhance receptor binding specificity, though this requires experimental validation. Amino groups (e.g., in ) improve solubility but reduce lipophilicity compared to ethyl or indole substituents.

Ester Group Influence: The methyl benzoate ester in the target compound contrasts with ethyl esters () or non-esterified analogs (VUAA1, OLC15). Methyl esters typically exhibit faster metabolic hydrolysis than ethyl esters, affecting bioavailability .

Biological Activity Trends :

  • Triazole-thioether derivatives with pyridinyl (VUAA1) or indole groups show insect receptor modulation, while hydrazide-linked triazoles () demonstrate anticancer effects. The target compound’s acetamido linker may reduce cytotoxicity compared to hydrazide derivatives.

Physical Properties :

  • Fluorinated (5q) or aromatic substituents (5m, ) correlate with higher melting points (146–202°C), suggesting the target compound’s indole group may similarly increase thermal stability.

Q & A

Q. What are the standard synthetic routes for methyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the triazole ring via cyclization of thiosemicarbazide derivatives under basic conditions.
  • Thioether linkage : Coupling of the triazole-thiol group to the acetamido benzoate moiety using coupling agents like EDCI/HOBt .
  • Esterification : Protection of the carboxylic acid group as a methyl ester using methanol and catalytic acid.
    Critical conditions include maintaining anhydrous environments, controlled pH (7–9 for coupling reactions), and temperatures between 0–25°C to prevent side reactions. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., indole protons at δ 7.0–7.5 ppm, triazole carbons at δ 150–160 ppm).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C22H21N5O3SC_{22}H_{21}N_5O_3S: 459.14 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should focus on:

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based assays for IC50_{50} determination).
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR strategies include:

  • Triazole modifications : Substituting the ethyl group with bulkier alkyl chains (e.g., propyl, isopropyl) to enhance hydrophobic interactions with target proteins.
  • Indole substitution : Introducing electron-withdrawing groups (e.g., nitro, fluorine) at the indole 5-position to improve binding affinity.
  • Benzoate ester hydrolysis : Testing the free carboxylic acid derivative for enhanced solubility and target engagement .
    Example
ModificationIC50_{50} (μM)Solubility (mg/mL)
Ethyl (parent)12.50.15
Propyl8.20.10
5-Fluoroindole6.70.08

Q. How should researchers address contradictory bioactivity data across different experimental models?

Discrepancies may arise from:

  • Assay conditions : Variability in pH, serum proteins, or reducing agents. Validate using standardized protocols (e.g., ATP levels in cytotoxicity assays).
  • Metabolic instability : Perform stability studies in liver microsomes or plasma to identify rapid degradation pathways.
  • Off-target effects : Use CRISPR-edited cell lines or competitive binding assays to isolate primary targets .

Q. What computational methods are effective for predicting interaction mechanisms with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or DNA gyrase.
  • MD simulations : GROMACS or AMBER for assessing binding stability over 100 ns trajectories.
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with triazole N2, π-π stacking with indole) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols).
  • First aid : Immediate eye rinsing with saline (15+ minutes) and medical consultation for skin contact due to acute toxicity risks (Category 4) .

Q. How can researchers design enzymatic assays to evaluate its inhibitory activity?

  • Substrate selection : Fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases).
  • Control experiments : Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO ≤0.1%).
  • Data normalization : Express activity as % inhibition relative to controls and fit dose-response curves using GraphPad Prism .

Q. What in silico tools are recommended for predicting metabolic pathways?

  • ADMET prediction : SwissADME or ADMETlab 2.0 to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis, indole oxidation).
  • CYP450 docking : Focus on isoforms 3A4 and 2D6, which commonly metabolize triazole-containing compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.